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molecular formula C11H9ClN2O B8350697 4-(5-Chloro-2-methoxyphenyl)pyridazine

4-(5-Chloro-2-methoxyphenyl)pyridazine

Cat. No. B8350697
M. Wt: 220.65 g/mol
InChI Key: BNAIGPPKARJNOK-UHFFFAOYSA-N
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Patent
US08772293B2

Procedure details

To a stirred solution of 4-(5-chloro-2-methoxyphenyl)pyridazine (Preparation 6, 22 g, 100 mmol) in dichloromethane (200 mL) at 0° C. was added drop wise a solution of boron tribromide (48 mL, 499 mmol) in dichloromethane (200 mL). The reaction mixture was stirred at room temperature for 18 hours. The reaction was quenched by pouring onto crushed ice and basifying the mixture to pH 8 with sodium hydrogen carbonate. The mixture was extracted with dichloromethane. The aqueous layer was extracted further with ethyl acetate. The organics were combined and dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The crude residue was purified by silica gel column chromatography (0%-4% methanol in dichloromethane gradient elution) to afford the title compound (16.5 g, 80%)
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:14]C)=[C:6]([C:8]2[CH:13]=[CH:12][N:11]=[N:10][CH:9]=2)[CH:7]=1.B(Br)(Br)Br>ClCCl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:14])=[C:6]([C:8]2[CH:13]=[CH:12][N:11]=[N:10][CH:9]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C1=CN=NC=C1)OC
Name
Quantity
48 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring
CUSTOM
Type
CUSTOM
Details
onto crushed ice and basifying the mixture to pH 8 with sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted further with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel column chromatography (0%-4% methanol in dichloromethane gradient elution)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)O)C1=CN=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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